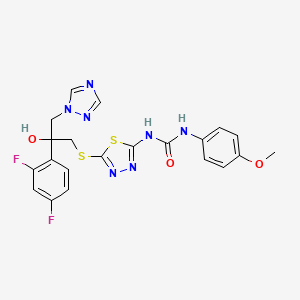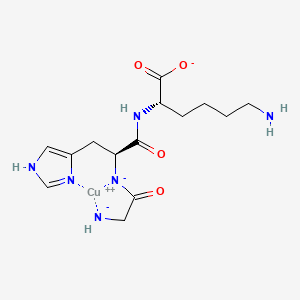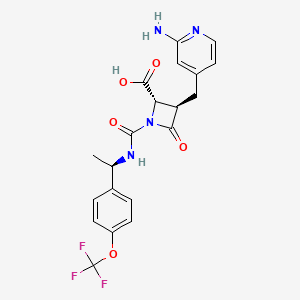
Antifungal agent 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 11 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production.
化学反応の分析
Types of Reactions: Antifungal Agent 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products often include modified versions of the original compound with enhanced or altered antifungal properties.
科学的研究の応用
Antifungal Agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents with improved efficacy.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cells, including the identification of molecular targets and pathways.
Medicine: Applied in clinical research to evaluate its effectiveness in treating various fungal infections, including those resistant to other antifungal agents.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用機序
Antifungal Agent 11 exerts its effects by targeting specific components of fungal cells. The primary mechanism involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.
類似化合物との比較
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase, leading to ergosterol depletion.
Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Amphotericin B: A polyene antifungal that binds to ergosterol, forming pores in the cell membrane and causing cell leakage.
Uniqueness: Antifungal Agent 11 is unique in its specific targeting of multiple enzymes in the ergosterol biosynthesis pathway, providing a broader spectrum of activity compared to other antifungal agents. Its ability to overcome resistance mechanisms and its effectiveness against a wide range of pathogenic fungi make it a valuable addition to the antifungal arsenal.
特性
分子式 |
C21H19F2N7O3S2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31) |
InChIキー |
MGZJOIXBZJXBMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)







![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)


